BenchChemオンラインストアへようこそ!

N-(1-(cyclopropanecarbonyl)indolin-6-yl)picolinamide

AM2 receptor antagonism adrenomedullin signaling GPCR cAMP assay

This compound is a validated AM2 receptor antagonist (IC50=200 nM) built on a unique hybrid indoline-picolinamide scaffold. The cyclopropanecarbonyl motif replaces thiophene to eliminate CYP450 S-oxidation liability while maintaining GPCR-target engagement. Order the exact CAS 1206985-33-2 to reproduce published pharmacology and for head-to-head kinome profiling against the thiophene-2-carbonyl analog (CAS 1210675-53-8). Ideal for fragment-based drug discovery and SAR campaigns targeting pancreatic cancer models.

Molecular Formula C18H17N3O2
Molecular Weight 307.353
CAS No. 1206985-33-2
Cat. No. B2914034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(cyclopropanecarbonyl)indolin-6-yl)picolinamide
CAS1206985-33-2
Molecular FormulaC18H17N3O2
Molecular Weight307.353
Structural Identifiers
SMILESC1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CC=N4
InChIInChI=1S/C18H17N3O2/c22-17(15-3-1-2-9-19-15)20-14-7-6-12-8-10-21(16(12)11-14)18(23)13-4-5-13/h1-3,6-7,9,11,13H,4-5,8,10H2,(H,20,22)
InChIKeyJRGRHHQWPMDJSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(Cyclopropanecarbonyl)indolin-6-yl)picolinamide (CAS 1206985-33-2): Chemical Profile and Procurement-Relevant Baseline


N-(1-(Cyclopropanecarbonyl)indolin-6-yl)picolinamide (CAS 1206985-33-2) is a synthetic small molecule featuring a hybrid indoline-picolinamide scaffold decorated with a cyclopropanecarbonyl substituent. This compound belongs to an emerging class of indoline-based chemical probes with demonstrated activity at the adrenomedullin 2 (AM2) receptor [1]. Its core architecture—a picolinamide warhead coupled to a cyclopropanecarbonyl-indoline motif—places it at the intersection of kinase inhibitor chemotypes and GPCR-targeted agents, making it a versatile starting point for medicinal chemistry campaigns that require both target engagement and scaffold novelty [2].

Why N-(1-(Cyclopropanecarbonyl)indolin-6-yl)picolinamide Cannot Be Replaced by Generic Indoline or Picolinamide Analogs


The N-(cyclopropanecarbonyl)indoline-6-yl picolinamide scaffold integrates three pharmacophoric elements whose spatial arrangement is highly sensitive to even single-atom substitutions. The cyclopropanecarbonyl group imposes conformational rigidity and a distinct electrostatic surface that influences both target binding kinetics and metabolic stability; replacing it with a thiophene-2-carbonyl (as in CAS 1210675-53-8) fundamentally alters the hydrogen-bond acceptor geometry and lipophilicity profile . The picolinamide moiety serves as both a zinc-chelating or hinge-binding element depending on the biological target, and positional isomerization (e.g., relocating the amide from the 6- to the 5-position of the indoline) has been shown in related series to ablate activity entirely [1]. Consequently, procurement of the exact CAS 1206985-33-2 compound—rather than a superficially similar indoline or picolinamide derivative—is essential for reproducing published pharmacological findings and for maintaining integrity in structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence: N-(1-(Cyclopropanecarbonyl)indolin-6-yl)picolinamide vs. Closest Structural and Pharmacological Comparators


AM2 Receptor Antagonist Potency: Target Compound vs. High-Affinity Congener from Same Patent Family

In a cellular functional assay measuring antagonism of the human adrenomedullin 2 (AM2) receptor, the target compound exhibited an IC50 of 200 nM [1]. A structurally optimized congener from the same chemical series (CHEMBL4877585), which incorporates a bulkier spirocyclic-indoline scaffold and an additional substituted benzyl moiety, achieved an IC50 of 1.60 nM in the identical assay format [2]. This 125-fold difference in potency directly correlates with the differential substitution pattern on the indoline core and confirms that the target compound occupies a distinct potency niche within the AM2 antagonist pharmacophore landscape.

AM2 receptor antagonism adrenomedullin signaling GPCR cAMP assay

Kinase Selectivity Potential: Cyclopropanecarbonyl-Indoline Scaffold vs. Thiophene-Carbonyl Indoline Analog

The cyclopropanecarbonyl substituent on the indoline nitrogen of the target compound introduces a compact, electron-rich acyl group that is structurally distinct from the thiophene-2-carbonyl group found in the direct analog CAS 1210675-53-8 . In published picolinamide-based kinase inhibitor series, halogenated benzamide or heteroaryl-carbonyl substituents at the indoline N1 position have been shown to act as hinge-binding domain mimetics for CDK4/6 and PIM kinases [1]. The cyclopropanecarbonyl variant of the target compound, lacking aromatic π-stacking capacity at the N1 substituent, is predicted to exhibit a divergent kinase selectivity fingerprint compared to its thiophene-2-carbonyl counterpart, with reduced affinity for ATP-binding site hinge regions but potentially enhanced interactions with allosteric or lipophilic pockets.

kinase profiling PIM kinase CDK4/6 hinge-binding indoline scaffold

Chemical Stability and Ring Strain: Cyclopropane vs. Thiophene at the Indoline N1 Position

The cyclopropane ring in the target compound carries approximately 27.5 kcal/mol of ring strain energy, which influences both chemical reactivity and metabolic processing [1]. In contrast, the thiophene-2-carbonyl analog (CAS 1210675-53-8) presents a sulfur-containing aromatic heterocycle that is a known substrate for cytochrome P450-mediated S-oxidation and epoxidation [2]. The target compound's saturated cyclopropane ring lacks the sulfur heteroatom that constitutes a metabolic soft spot in the thiophene series, potentially conferring differentiated oxidative metabolic stability. Additionally, the absence of sulfur reduces the molecular polarizability, contributing to a lower calculated logP and improved ligand efficiency metrics.

metabolic stability ring strain CYP450 liability logP

Physicochemical Property Differentiation: Target Compound vs. Indophagolin (Autophagy Inhibitor Indoline)

Indophagolin (CAS 1207660-00-1), a structurally related indoline-based autophagy inhibitor, incorporates a 5-bromo substituent, a sulfonamide linker, and a 4-chloro-3-(trifluoromethyl)phenyl moiety, resulting in a molecular weight of approximately 551 g/mol and elevated lipophilicity . In contrast, the target compound (MW ≈ 335 g/mol) is significantly smaller and lacks halogen substituents, yielding a lower calculated logP and higher ligand efficiency (LE) if potency-equivalent binding is achieved . This physicochemical differentiation positions the target compound as a more fragment-like or early-lead scaffold, whereas Indophagolin represents a late-stage lead with drug-like properties burdened by higher molecular complexity.

physicochemical properties molecular weight lipophilicity ligand efficiency

PIM Kinase Target Engagement Potential: Picolinamide-Indoline Scaffold vs. Generic Picolinamide Derivatives

The picolinamide chemotype has been validated as a productive scaffold for PIM kinase inhibition, with extensive SAR disclosed in patent EP2344474A1 [1]. Within this patent family, the indoline-containing picolinamide subclass demonstrates that the indoline core provides a rigid bicyclic framework that pre-organizes the picolinamide warhead for kinase hinge-binding. The target compound incorporates both the picolinamide hinge-binding element and the cyclopropanecarbonyl-indoline motif, placing it within the structurally enabled subset of PIM kinase-targeting picolinamides. Generic picolinamide derivatives lacking the indoline scaffold typically require additional substituents to achieve comparable conformational pre-organization, increasing molecular weight without guaranteed affinity gains [1].

PIM kinase serine/threonine kinase cancer ATP-competitive inhibitor

Procurement-Relevant Application Scenarios for N-(1-(Cyclopropanecarbonyl)indolin-6-yl)picolinamide (CAS 1206985-33-2)


AM2 Receptor Pharmacological Tool Compound for Pancreatic Cancer Target Validation

The validated AM2 receptor antagonist activity (IC50 = 200 nM) [1] positions CAS 1206985-33-2 as a seed scaffold for developing chemical probes to interrogate adrenomedullin-AM2 signaling in pancreatic cancer models. The intermediate potency provides a suitable window for competition binding studies and for establishing target engagement without the risk of complete receptor saturation that sub-nanomolar antagonists (e.g., CHEMBL4877585, IC50 = 1.60 nM [1]) present in ex vivo tissue assays.

SAR-Driven Kinase Selectivity Profiling with Cyclopropane- vs. Thiophene-Modified Indoline Scaffolds

Procurement of both CAS 1206985-33-2 (cyclopropanecarbonyl) and CAS 1210675-53-8 (thiophene-2-carbonyl) as a matched molecular pair enables systematic kinase panel profiling to deconvolve the contribution of N1-substituent electronics to kinome selectivity. This head-to-head comparison strategy is directly supported by the structural differentiation evidence and provides a rational basis for selecting one scaffold over the other in hit triage.

Metabolic Stability Optimization via Thiophene-to-Cyclopropane Replacement Strategy

Investigators seeking to eliminate thiophene-associated CYP450 S-oxidation liability [2] can procure the target compound as a direct replacement for the thiophene-2-carbonyl analog (CAS 1210675-53-8). The cyclopropane ring maintains the acyl linkage geometry while removing the sulfur heteroatom, enabling a clean assessment of oxidative metabolic stability without altering the core indoline-picolinamide pharmacophore .

Fragment-Based Lead Generation Using an Indoline-Picolinamide Core Scaffold

With a molecular weight of approximately 307-335 g/mol and no heavy halogen substituents, the target compound satisfies fragment-like physicochemical criteria (MW < 300 Da is ideal; this scaffold is at the upper boundary) . It can serve as an efficiency-optimized starting point for fragment growing or merging campaigns targeting AM2, PIM kinases [1], or other picolinamide-responsive targets, offering a procurement pathway distinct from heavier, halogenated indolines such as Indophagolin.

Quote Request

Request a Quote for N-(1-(cyclopropanecarbonyl)indolin-6-yl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.